molecular formula C16H10ClNO2 B065075 8-Chloro-2-phenylquinoline-4-carboxylic acid CAS No. 181048-56-6

8-Chloro-2-phenylquinoline-4-carboxylic acid

Cat. No.: B065075
CAS No.: 181048-56-6
M. Wt: 283.71 g/mol
InChI Key: GTLIZJUNIWMBJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-phenylquinoline-4-carboxylic acid typically involves multi-step reactions. One common method includes the reaction of 2-phenylquinoline-3-formic acid with thionyl chloride in the presence of N,N-dimethylformamide and dichloromethane at 40°C for 2 hours . Another method involves the reaction of benzaldehyde, 2-chloroaniline, and pyruvic acid in the presence of borane-tetrahydrofuran complex in acetonitrile at 65°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-phenylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

8-Chloro-2-phenylquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: Similar in structure but lacks the chlorine atom at the 8-position.

    8-Bromo-2-phenylquinoline-4-carboxylic acid: Similar structure with a bromine atom instead of chlorine.

    8-Fluoro-2-phenylquinoline-4-carboxylic acid: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

8-Chloro-2-phenylquinoline-4-carboxylic acid is unique due to the presence of the chlorine atom at the 8-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent compared to its analogs .

Properties

IUPAC Name

8-chloro-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-13-8-4-7-11-12(16(19)20)9-14(18-15(11)13)10-5-2-1-3-6-10/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLIZJUNIWMBJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40322298
Record name 8-chloro-2-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40322298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181048-56-6
Record name 8-chloro-2-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40322298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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